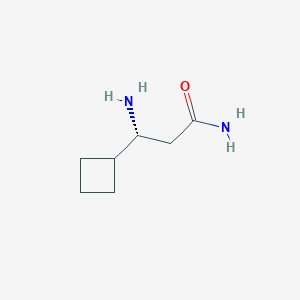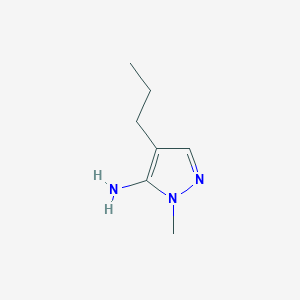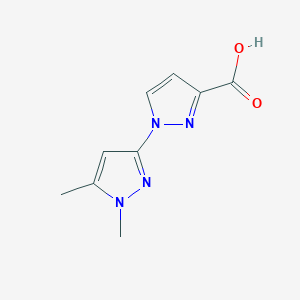![molecular formula C10H17N3 B13318510 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine CAS No. 4875-38-1](/img/structure/B13318510.png)
4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of histamine dihydrochloride with paraformaldehyde . Another approach includes the use of tert-butyl 2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate as an intermediate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups and cyclization reactions under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce tetrahydro derivatives.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl 2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
- 4-(4-tert-Butylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
- tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Uniqueness
4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and modify its interaction with molecular targets, making it a valuable scaffold for drug design and other applications.
Eigenschaften
CAS-Nummer |
4875-38-1 |
|---|---|
Molekularformel |
C10H17N3 |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
4-tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)9-8-7(4-5-11-9)12-6-13-8/h6,9,11H,4-5H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
KTKYCUSNPAYVFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1C2=C(CCN1)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Ethylcyclohexyl)oxy]azetidine](/img/structure/B13318428.png)

![(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)

![4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13318449.png)
![4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318467.png)

![2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13318475.png)
![(9S)-5,14-Dichloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13318477.png)

![[3-(1-Methylcyclopropyl)phenyl]methanamine](/img/structure/B13318482.png)


![2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol](/img/structure/B13318511.png)
